N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The specific structural features of this compound suggest it could have significant biological activity, making it a subject of interest in medicinal chemistry.
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide is classified under organic compounds, specifically as an aromatic amide due to the presence of both aromatic rings and an amide functional group in its structure. Its classification can further extend to include categories such as potential pharmaceuticals, depending on its biological activity.
The synthesis of N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide typically involves multi-step organic reactions, including:
Technical details regarding specific reagents, catalysts, and conditions (such as temperature and solvent) would be necessary for a complete synthesis protocol but are not detailed in the current literature.
The molecular structure of N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide can be represented using various notations:
O=C(C1=CC=C(F)C=C1)NCC2=CC(Cl)=CC=C2
OYQOEIBPVDUWJT-UHFFFAOYSA-N
This notation indicates the presence of multiple functional groups including an amide group (–C(=O)N–), a fluorine atom, and a chlorophenyl moiety.
The molecular formula is , with a molecular weight of approximately 336.79 g/mol. The compound's structure features a complex arrangement that includes two aromatic rings and various substituents that influence its chemical behavior.
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide may participate in several chemical reactions typical for amides and aromatic compounds:
Technical details regarding specific reaction conditions or yields are largely dependent on experimental setups not provided in current literature.
Data on specific targets or pathways are required for a comprehensive understanding but are currently lacking in available literature.
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide is typically encountered as a solid at room temperature. Specific physical properties such as melting point, boiling point, and solubility have not been disclosed in available resources.
Chemical properties include:
Relevant data regarding reactivity towards oxidizing agents or bases would require experimental validation.
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide has potential applications in:
Further empirical studies are necessary to establish definitive applications and efficacy within these fields.
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 261380-41-0
CAS No.: 3446-35-3